molecular formula C12H24O3 B100529 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate CAS No. 18491-15-1

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate

Cat. No.: B100529
CAS No.: 18491-15-1
M. Wt: 216.32 g/mol
InChI Key: OMIPYZUJVKWOLI-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate is an organic compound with the molecular formula C12H24O3. It is a derivative of 2,2,4-trimethyl-1,3-pentanediol, where one of the hydroxyl groups is esterified with isobutyric acid. This compound is known for its use as a plasticizer and a coalescing agent in various industrial applications, particularly in paints and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with isobutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate is carried out in large-scale reactors. The process involves the continuous addition of 2,2,4-trimethyl-1,3-pentanediol and isobutyric acid to the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature to facilitate the esterification process. After the reaction is complete, the product is separated from the reaction mixture by distillation and further purified to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol 3-isobutyrate primarily involves its role as a plasticizer and coalescing agent. As a plasticizer, it interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the polymer. As a coalescing agent, it helps in the formation of a continuous film by reducing the minimum film-forming temperature of latex particles. This compound does not have specific molecular targets or pathways but exerts its effects through physical interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate is unique due to its specific esterification pattern, which imparts distinct physical and chemical properties. Its ability to act as both a plasticizer and a coalescing agent makes it versatile in various industrial applications. Additionally, its relatively low toxicity and environmental impact contribute to its widespread use .

Properties

IUPAC Name

(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h8-10,13H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIPYZUJVKWOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)CO)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50872294
Record name 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18491-15-1
Record name 3-Hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl 2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18491-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,4-Trimethyl-1,3-pentanediol 3-isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018491151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2,2,4-trimethylpentan-3-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50872294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,2-dimethyl-1-(1-methylethyl)propyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 3-ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J6J5RYM63
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate improve the properties of PVC compared to 2,2,4-trimethyl-1,3-pentanediol diisobutyrate (TXIB)?

A: Research indicates that 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate, synthesized via esterification of 2,2,4-trimethyl-1,3-pentanediol with butyric acid, exhibits superior properties as a PVC plasticizer compared to TXIB []. The study highlighted several key advantages:

  • Reduced Migration: Significantly lower migration rates compared to TXIB, indicating a potential for reduced volatile organic compound (VOC) emissions from the plasticized PVC [].

Q2: What analytical techniques were employed to characterize the synthesized 2,2,4-trimethyl-1,3-pentanediol 1-butyrate-3-isobutyrate?

A: The researchers utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized plasticizer []. Specifically, they employed:

  • HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: This 2D NMR technique allowed the researchers to identify through-bond connectivities between carbons and protons separated by multiple bonds. This was instrumental in observing the internal-ester-transfer of 2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate during the reaction process [].

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